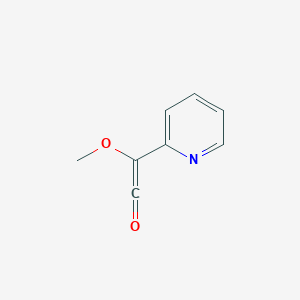

Ethenone, methoxy-2-pyridinyl-(9CI)

Description

Ethenone, methoxy-2-pyridinyl-(9CI) is a ketene derivative featuring a pyridinyl ring substituted with a methoxy group at the 2-position. Ketene derivatives are highly reactive intermediates in organic synthesis, often utilized in cycloaddition reactions, polymer chemistry, and pharmaceutical applications.

Properties

CAS No. |

150176-09-3 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

InChI |

InChI=1S/C8H7NO2/c1-11-8(6-10)7-4-2-3-5-9-7/h2-5H,1H3 |

InChI Key |

JAIAZAHFKJBZAQ-UHFFFAOYSA-N |

SMILES |

COC(=C=O)C1=CC=CC=N1 |

Canonical SMILES |

COC(=C=O)C1=CC=CC=N1 |

Synonyms |

Ethenone, methoxy-2-pyridinyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethenone, methoxy-2-pyridinyl-(9CI) typically involves the reaction of 2-pyridinecarboxaldehyde with methanol in the presence of a base. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethenone, methoxy-2-pyridinyl-(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethenone, methoxy-2-pyridinyl-(9CI) is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound includes its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.

Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethenone, methoxy-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyridinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

The provided evidence includes structural analogs of ethenone derivatives, enabling a comparative analysis based on molecular features, reactivity, and applications. Below is a detailed comparison:

Structural and Molecular Comparison

Key Observations:

- Substituent Effects: The methoxy-2-pyridinyl group in the target compound likely enhances solubility in polar solvents compared to non-aromatic analogs like the cyclohexyl derivative (CAS 92144-45-1). However, steric hindrance from the pyridinyl ring may reduce reactivity relative to simpler ketenes like diphenylethenone .

- Heterocyclic Diversity: The benzothiazolyl analog (CAS 17796-70-2) shares a methoxy-heterocycle motif but differs in ring electronic properties (benzothiazole vs.

- Fluorinated Derivatives : The fluorinated cyclopropenylidene compound (CAS 619296-24-1) exhibits unique reactivity due to electron-withdrawing fluorine atoms, contrasting with the electron-donating methoxy group in the target compound .

Reactivity and Thermodynamic Properties

While direct thermodynamic data for Ethenone, methoxy-2-pyridinyl-(9CI) are unavailable, the parent compound ethenone (CH₂=C=O) has a combustion enthalpy of −718 kJ mol⁻¹ (, option B). Substituents like methoxy and pyridinyl groups would likely alter this value due to resonance stabilization or steric effects. For example:

- Methoxy Group: Electron-donating effects could stabilize the ketene intermediate, reducing reactivity compared to unsubstituted ethenone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.